molecular formula C8H18N2O3 B2969288 2-Amino-3-(5-hydroxypentylamino)propanoic acid CAS No. 1697792-75-8

2-Amino-3-(5-hydroxypentylamino)propanoic acid

Cat. No. B2969288
CAS RN: 1697792-75-8
M. Wt: 190.243
InChI Key: CAEQNWYTUIIVJD-UHFFFAOYSA-N
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Description

“2-Amino-3-(5-hydroxypentylamino)propanoic acid” is a compound with the CAS Number: 1697792-75-8 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 2-amino-3-((5-hydroxypentyl)amino)propanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 190.24 . More specific physical and chemical properties such as melting point, solubility, and optical activity were not found in the sources I accessed .

Scientific Research Applications

Fluorescence Derivatisation for Biological Assays

2-Amino-3-(5-hydroxypentylamino)propanoic acid has been explored for its potential in enhancing fluorescence derivatization techniques. Researchers have coupled similar amino acids with fluorescent derivatising agents to create derivatives that exhibit strong fluorescence, useful in biological assays. This approach enables the visualization of amino acids in complex biological systems, aiding in the study of biochemical processes at a molecular level (Frade et al., 2007).

Beta-Adrenoceptor Stimulant Properties

Another research domain involves the synthesis of amino-substituted propanols, closely related to this compound, for testing as beta-adrenoceptor stimulants. These compounds have shown promise in cardiac stimulant applications, suggesting a potential pathway for the development of novel cardiovascular drugs (Barlow et al., 1981).

Antibacterial and Antiprotozoal Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antiprotozoal activities. This signifies the potential of such amino derivatives in contributing to the development of new therapeutic agents against infectious diseases (Gondela & Walczak, 2010).

Synthesis of Constituent Amino Acids in Toxins

The synthesis and resolution of amino acids similar to this compound have been crucial in understanding the structure and function of AM-toxins. These studies provide insights into the biosynthesis and molecular action of toxins produced by pathogens, offering pathways to develop strategies for crop protection (Shimohigashi et al., 1976).

Antimalarial Activity

Research on derivatives closely related to this compound has led to the discovery of compounds with significant antimalarial activity. These findings underscore the potential of amino acid derivatives in creating effective treatments against malaria, a major global health challenge (Werbel et al., 1986).

Electrochemical Fluorination

Electrochemical fluorination of amino alcohols, including those structurally related to this compound, demonstrates the potential for synthesizing fluorinated derivatives. These compounds have applications in various industries, including pharmaceuticals and agrochemicals (Takashi et al., 1999).

Stability in CO2 Capture Technologies

The stability of amino solutions, including those related to this compound, under thermal and oxidative conditions has been studied in the context of CO2 capture technologies. Such research is pivotal for developing efficient and sustainable methods for industrial CO2 sequestration (Bougie & Iliuta, 2014).

Mechanism of Action

The mechanism of action for “2-Amino-3-(5-hydroxypentylamino)propanoic acid” is not specified in the sources I found. The mechanisms of action for compounds like this can vary widely depending on their intended use and the system in which they are used .

Future Directions

The future directions for “2-Amino-3-(5-hydroxypentylamino)propanoic acid” are not specified in the sources I found. The potential uses and developments for compounds like this can vary widely depending on the field of study and specific research interests .

properties

IUPAC Name

2-amino-3-(5-hydroxypentylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEQNWYTUIIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(C(=O)O)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1697792-75-8
Record name 2-amino-3-[(5-hydroxypentyl)amino]propanoic acid
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